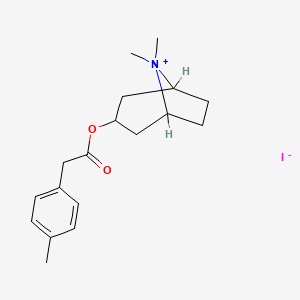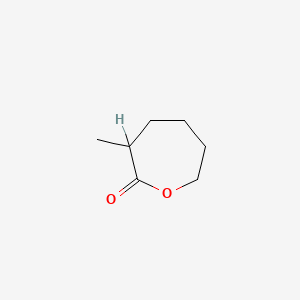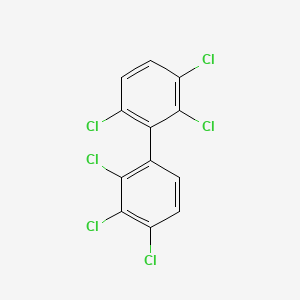![molecular formula C32H42O8S B1195929 [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate CAS No. 78730-58-2](/img/structure/B1195929.png)
[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate is a synthetic derivative of digitoxigenin, a cardenolide compound Cardenolides are a class of steroidal glycosides known for their potent biological activities, particularly in the treatment of cardiac conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of digitoxigenin-3-tosyloxyacetate typically involves the esterification of digitoxigenin with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity.
Industrial Production Methods: While specific industrial production methods for digitoxigenin-3-tosyloxyacetate are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions: [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate can undergo several types of chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield digitoxigenin and tosyl alcohol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Various digitoxigenin derivatives.
Hydrolysis: Digitoxigenin and tosyl alcohol.
Oxidation and Reduction: Modified digitoxigenin compounds with altered functional groups.
科学研究应用
[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various digitoxigenin derivatives, which can be studied for their chemical properties and reactivity.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and its role as a biochemical tool.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiac conditions and other diseases.
Industry: Utilized in the development of new materials and compounds with specific properties for industrial applications.
作用机制
The mechanism of action of digitoxigenin-3-tosyloxyacetate is primarily related to its ability to interact with cellular targets, such as enzymes and receptors. The compound can inhibit the activity of sodium/potassium-transporting ATPase, leading to alterations in ion balance and cellular signaling pathways. This inhibition can result in various physiological effects, including increased cardiac contractility and potential therapeutic benefits.
相似化合物的比较
Digitoxigenin: The parent compound, known for its cardiac glycoside activity.
Digitoxin: A closely related compound with similar biological activities.
Digoxin: Another cardiac glycoside with well-documented therapeutic uses.
Uniqueness: [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate is unique due to the presence of the tosylate group, which enhances its chemical reactivity and potential for derivatization. This modification allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties, making it a valuable compound for research and development.
属性
CAS 编号 |
78730-58-2 |
|---|---|
分子式 |
C32H42O8S |
分子量 |
586.7 g/mol |
IUPAC 名称 |
[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C32H42O8S/c1-20-4-7-24(8-5-20)41(36,37)39-19-29(34)40-23-10-13-30(2)22(17-23)6-9-27-26(30)11-14-31(3)25(12-15-32(27,31)35)21-16-28(33)38-18-21/h4-5,7-8,16,22-23,25-27,35H,6,9-15,17-19H2,1-3H3/t22-,23-,25+,26-,27+,30-,31+,32?/m0/s1 |
InChI 键 |
CRVMLCAWYRGXHJ-QIROOBSUSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C |
同义词 |
digitoxigenin-3-tosyloxyacetate DTOAT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


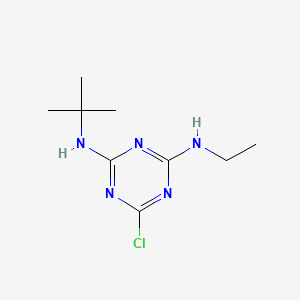
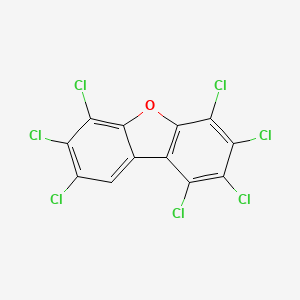
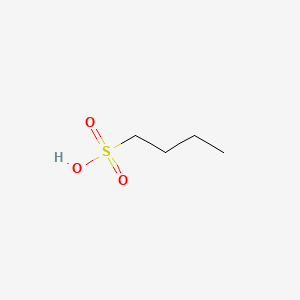
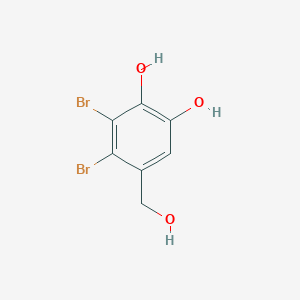
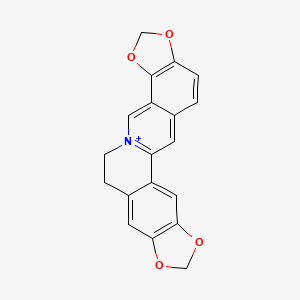
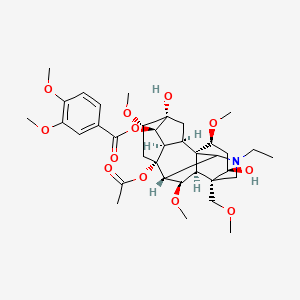
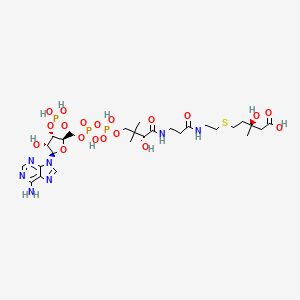
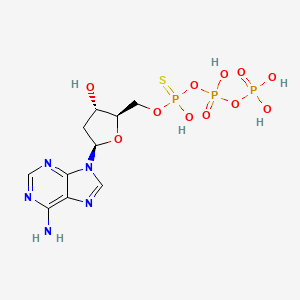
![N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine](/img/structure/B1195861.png)
